BI-0252

Chemical stability Epimerization Spiro-oxindole scaffold

BI-0252 is a chemically stable MDM2-p53 inhibitor (IC50=4 nM) engineered to resist epimerization, a key failure mode in earlier spiro-oxindole scaffolds. Proven to induce tumor regression after a single oral dose in the SJSA-1 xenograft model, it ensures reproducible in vivo SAR and target validation. Suitable for MDM2-amplified, TP53 wild-type studies. Select for reliability and defined molecular interactions.

Molecular Formula C30H26Cl2FN3O3
Molecular Weight 566.4 g/mol
Cat. No. B12431306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-0252
Molecular FormulaC30H26Cl2FN3O3
Molecular Weight566.4 g/mol
Structural Identifiers
SMILESC1CC1CN2C3CC(NC3C(C24C5=C(C=C(C=C5)Cl)NC4=O)C6=C(C(=CC=C6)Cl)F)C7=CC=C(C=C7)C(=O)O
InChIInChI=1S/C30H26Cl2FN3O3/c31-18-10-11-20-23(12-18)35-29(39)30(20)25(19-2-1-3-21(32)26(19)33)27-24(36(30)14-15-4-5-15)13-22(34-27)16-6-8-17(9-7-16)28(37)38/h1-3,6-12,15,22,24-25,27,34H,4-5,13-14H2,(H,35,39)(H,37,38)/t22-,24+,25+,27-,30-/m1/s1
InChIKeyCCPUFNJKOGKOOG-AFKAWQRRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-0252 (MDM2-p53 Inhibitor) – Product Overview and Procurement Baseline


BI-0252 is a chemically stable, orally active spiro-oxindole small molecule that inhibits the MDM2-p53 protein-protein interaction with an IC50 of 4 nM [1]. The compound features a structurally optimized spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold that prevents epimerization—a chemical instability issue that plagued earlier spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one MDM2 inhibitor scaffolds [2]. BI-0252 is categorized as a research-use-only preclinical tool compound and has not progressed to human clinical trials, distinguishing it from clinical-stage MDM2 inhibitors such as navtemadlin (AMG-232/KRT-232), idasanutlin (RG7388), milademetan (DS-3032b), and RG7112 [1] [3].

Why Generic Substitution of BI-0252 with Other MDM2 Inhibitors Fails


MDM2-p53 inhibitors constitute a structurally and pharmacologically heterogeneous class where small differences in scaffold chemistry drive clinically and preclinically meaningful divergence in chemical stability, pharmacokinetics, dosing flexibility, and in vivo efficacy [1]. The initial spiro-oxindole MDM2 inhibitors (bearing a spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold) suffered from epimerization at the spiro junction under physiological conditions, leading to loss of binding activity and confounding experimental reproducibility [2]. BI-0252 was specifically engineered to overcome this liability through a scaffold shift to spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one, which confers chemical stability not present in the earlier progenitor series [2]. Furthermore, BI-0252 demonstrates the ability to induce tumor regression following a single oral dose in the SJSA-1 xenograft model—a level of in vivo robustness that is not uniformly observed across preclinical MDM2 inhibitors and cannot be assumed for chemically related analogs [3]. Generic substitution without empirical verification of these attributes risks introducing confounding variables related to compound degradation, variable exposure, or inconsistent target engagement.

BI-0252 Product-Specific Quantitative Differentiation Evidence Guide


Scaffold-Based Chemical Stability: BI-0252 Eliminates Epimerization Liability Present in Progenitor Spiro-Oxindole MDM2 Inhibitors

BI-0252 was rationally designed with a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold that is not prone to epimerization, in contrast to the earlier spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold which exhibited epimerization at the spiro junction under physiological conditions [1]. This structural modification was informed by co-crystal structure analysis (PDB: 5LAZ) at 1.66 Å resolution confirming the binding mode [2].

Chemical stability Epimerization Spiro-oxindole scaffold MDM2-p53 Structural optimization

In Vivo Tumor Regression Efficacy: BI-0252 Induces Regression in All Animals Following Single Oral Dose in SJSA-1 Xenograft Model

BI-0252 demonstrates robust in vivo antitumor activity in the MDM2-amplified, TP53 wild-type SJSA-1 osteosarcoma xenograft model. Notably, BI-0252 induces tumor regressions in all animals even when administered as a single oral dose, a benchmark of in vivo robustness that distinguishes it from many preclinical MDM2 inhibitors requiring multiple daily dosing [1].

In vivo efficacy Tumor regression Xenograft model SJSA-1 MDM2 amplification

Oral Pharmacokinetic Profile: BI-0252 Demonstrates High Oral Exposure and Low Intravenous Clearance in Preclinical PK Studies

BI-0252 exhibits a favorable preclinical pharmacokinetic profile with low clearance after intravenous administration (5 mg/kg) and high oral exposure following a 50 mg/kg oral dose, confirming its suitability for oral dosing in rodent efficacy studies [1].

Pharmacokinetics Oral bioavailability Clearance In vivo exposure MDM2 inhibitor

Downstream Pharmacodynamic Marker Induction: BI-0252 Induces Time-Dependent mRNA Expression of TP53 Target Genes CDKN1a, MDM2, and BBC3

In SJSA-1 tumor-bearing nude mice, oral administration of BI-0252 (25 mg/kg/day for 13 days and 100 mg/kg for 24 hours) leads to time-dependent mRNA induction of the TP53 transcriptional target genes CDKN1a (p21), MDM2, and BBC3 (PUMA), confirming functional p53 pathway activation in vivo [1].

Pharmacodynamics p53 target genes CDKN1a MDM2 BBC3 Biomarker

BI-0252: Validated Research and Preclinical Application Scenarios


Preclinical Efficacy Studies in MDM2-Amplified, TP53 Wild-Type Xenograft Models

BI-0252 is ideally suited for researchers conducting in vivo efficacy studies in the SJSA-1 osteosarcoma xenograft model and other MDM2-amplified, TP53 wild-type tumor models. The compound's demonstrated ability to induce tumor regression following a single oral dose provides a robust benchmark for comparative studies and enables simplified dosing regimens [1].

Pharmacodynamic Biomarker and Target Engagement Studies

BI-0252 enables investigation of p53 pathway activation through quantifiable induction of TP53 transcriptional targets including CDKN1a, MDM2, and BBC3 in tumor tissue, facilitating exposure-response analyses and mechanistic validation of MDM2-p53 inhibition [1].

Chemical Biology Studies Requiring a Structurally Defined, Stable MDM2 Inhibitor Tool Compound

With a well-characterized co-crystal structure (PDB: 5LAZ) at 1.66 Å resolution confirming its binding mode to MDM2 and a scaffold engineered for chemical stability, BI-0252 provides a reliable tool compound for structure-activity relationship (SAR) investigations, computational modeling, and target validation studies where reproducibility and defined molecular interactions are paramount [2] [3].

Combination Therapy Preclinical Studies with Cytotoxic Agents

BI-0252 has been employed as a reference MDM2 inhibitor in studies exploring combination strategies with agents such as doxorubicin in A549 lung adenocarcinoma cells, demonstrating its utility as a benchmark compound for evaluating synergistic antitumor effects and rational combination regimen design [4].

Quote Request

Request a Quote for BI-0252

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.